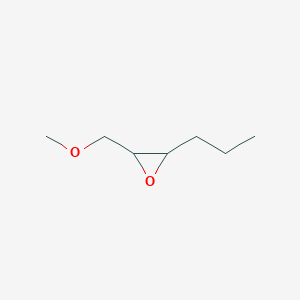
2-(Methoxymethyl)-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-propyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-(Methoxymethyl)-3-propyl-1-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxymethyl)-3-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols and carbonyl compounds.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
2-(Methoxymethyl)-3-propyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-3-propyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 2-(Methoxymethyl)-3-butyl-oxirane
- 2-(Methoxymethyl)-3-ethyl-oxirane
- 2-(Methoxymethyl)-3-methyl-oxirane
Comparison: 2-(Methoxymethyl)-3-propyloxirane is unique due to its specific alkyl substituent (propyl group) on the epoxide ring. This influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds with different alkyl groups, this compound may exhibit different physical properties, such as boiling point and solubility, as well as varying reactivity in chemical transformations.
Propriétés
Numéro CAS |
144969-16-4 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-(methoxymethyl)-3-propyloxirane |
InChI |
InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5-8-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ZCDAJQKEWXNOLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(O1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


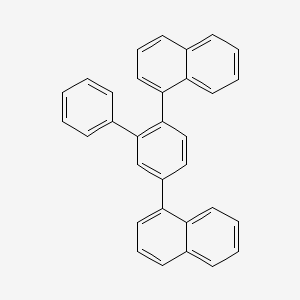
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
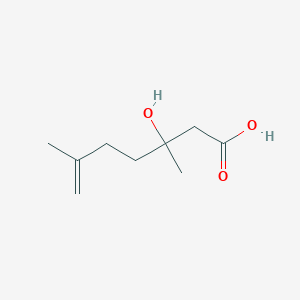
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
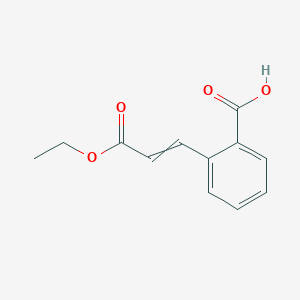
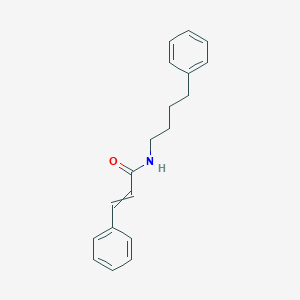

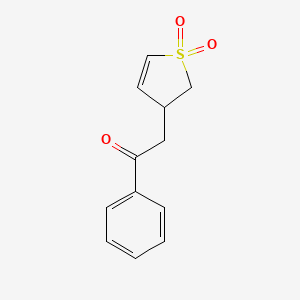
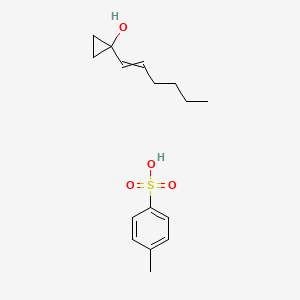
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
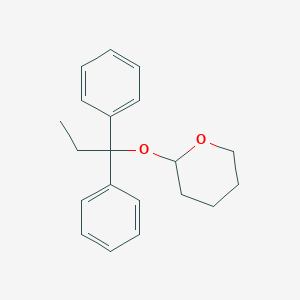
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
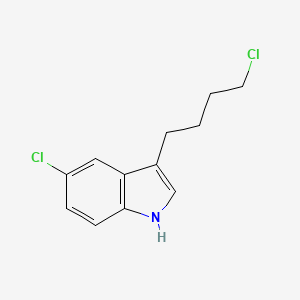
phenylsilane](/img/structure/B15163526.png)
